Thiocolchicoside Tetraacetate
Description
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Properties
Molecular Formula |
C35H41NO14S |
|---|---|
Molecular Weight |
731.8 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C35H41NO14S/c1-16(37)36-24-11-9-21-13-26(30(43-6)32(44-7)29(21)22-10-12-28(51-8)25(42)14-23(22)24)49-35-34(48-20(5)41)33(47-19(4)40)31(46-18(3)39)27(50-35)15-45-17(2)38/h10,12-14,24,27,31,33-35H,9,11,15H2,1-8H3,(H,36,37)/t24-,27+,31+,33-,34+,35+/m0/s1 |
InChI Key |
MCHUPBQAGHTTPX-MRFYBZODSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Historical Trajectories and Research Evolution of Colchicine Derivatives
The story of thiocolchicoside (B1682803) tetraacetate begins with its ancestor, colchicine (B1669291), an alkaloid extracted from the autumn crocus plant (Colchicum autumnale). wikipedia.orgscispace.com The use of colchicum extracts for medicinal purposes, particularly for joint swelling and gout, dates back to ancient Egypt, around 1500 BC. wikipedia.orgresearchgate.net However, it wasn't until 1820 that colchicine was first isolated, and its pure, crystallized form was obtained in 1883. researchgate.netqu.edu.qa
The elucidation of colchicine's complex tricyclic structure, featuring a unique tropolone (B20159) ring, was a significant challenge for chemists and was only definitively confirmed in 1952 through X-ray crystallography. nih.gov This structural knowledge unlocked the door to modern research, shifting focus to several key areas:
Structure-Activity Relationship (SAR) Studies: Researchers began to synthesize numerous derivatives to understand how modifications to colchicine's A, B, and C rings affected its biological activity, most notably its potent ability to inhibit cell division (antimitotic activity). nih.govsci-hub.se
The Advent of Thiocolchicoside: A pivotal development was the creation of thiocolchicoside, a semi-synthetic derivative. ajpsonline.com In this compound, the methoxy (B1213986) group on the C-ring of colchicine is replaced with a thiomethyl group, and a glucose molecule is attached. google.com This structural change significantly altered its biological profile, leading to its clinical use as a muscle relaxant with anti-inflammatory and analgesic properties. nih.govnih.gov Thiocolchicoside is derived from colchicoside (B193306), a natural glucoside found in the Gloriosa superba plant. ajpsonline.comnih.gov
Continued Derivatization: The success of thiocolchicoside fueled further exploration. Scientists have since created a vast library of colchicine analogues, modifying all three rings to fine-tune their properties, aiming to enhance therapeutic potential while reducing the inherent toxicity associated with colchicine. nih.govfrontiersin.org This ongoing research explores applications in cancer therapy, cardiovascular disease, and other inflammatory conditions. frontiersin.orgresearchgate.net
A timeline of these key developments is outlined below.
| Era/Year | Key Development | Significance |
| ~1500 BC | Use of Colchicum extract described in Egyptian medical texts. wikipedia.org | Earliest recorded medicinal use for inflammatory conditions. |
| 1820 | First isolation of colchicine by Pelletier and Caventou. researchgate.netqu.edu.qa | Beginning of the chemical investigation of the active compound. |
| 1833 | Geiger crystallizes the pure compound and names it colchicine. nih.gov | Enabled precise chemical and biological study. |
| 1930s | Colchicine identified as a "mitotic poison." nih.gov | Discovery of its fundamental biological mechanism: inhibition of cell division. |
| 1952 | Final structural elucidation by X-ray crystallography. nih.gov | Provided the complete chemical map necessary for synthetic modification. |
| 1959-Present | Launch and clinical use of thiocolchicoside. ajpsonline.com | A successful example of a semi-synthetic derivative with a distinct and clinically useful profile. |
| 2020s | Ongoing synthesis of novel derivatives for various therapeutic targets. nih.govfrontiersin.org | Research continues to expand the potential applications of the colchicinoid scaffold. |
Rationale for Focused Academic Investigation of Thiocolchicoside Tetraacetate and Analogues
Thiocolchicoside (B1682803) tetraacetate is primarily a subject of academic and preclinical research, serving as a specialized chemical probe rather than a clinical drug. smolecule.comcymitquimica.com Its synthesis involves the acetylation of the four hydroxyl groups on the glucose moiety of thiocolchicoside. smolecule.comgoogle.com This chemical modification is central to the rationale for its investigation.
Modulating Physicochemical Properties: The addition of four acetyl groups makes thiocolchicoside tetraacetate significantly more lipophilic (fat-soluble) compared to its parent, thiocolchicoside. Lipophilicity is a critical parameter that affects how a molecule interacts with biological systems. mdpi.com This increased lipophilicity is hypothesized to enhance its ability to cross biological membranes, such as the skin or cell membranes. researchgate.netgoogle.com Studying this analogue helps researchers understand the relationship between a compound's structure, its lipophilicity, and its permeability. jst.go.jpresearchgate.net
Investigating as a Prodrug: this compound can be considered an intermediate or a prodrug form of thiocolchicoside. google.comusbio.net A prodrug is an inactive or less active compound that is metabolized in the body into the active drug. In this case, the acetyl groups could be removed by enzymes in the body (a process called hydrolysis) to release the active thiocolchicoside. smolecule.com Research into such compounds provides valuable insights into drug delivery, metabolism, and pharmacokinetics.
Probing Biological Mechanisms: Thiocolchicoside is known to exert its effects by interacting with inhibitory neurotransmitter receptors, specifically γ-aminobutyric acid (GABA-A) and glycine (B1666218) receptors. colab.wspatsnap.comnih.gov By using a derivative like the tetraacetate form, which may have different cell penetration and release characteristics, scientists can further probe these interactions at a molecular level. researchgate.netnih.gov Comparing the effects of thiocolchicoside and its tetraacetate analogue can help elucidate the specific binding requirements and functional consequences of receptor engagement.
Contemporary Research Paradigms and Unexplored Frontiers
The study of colchicine (B1669291) derivatives, including thiocolchicoside (B1682803) and its analogues, remains an active and evolving field of research, characterized by modern, multidisciplinary approaches.
Exploring New Therapeutic Avenues: While thiocolchicoside is established as a muscle relaxant, recent research has unveiled its potential in other areas. Studies have shown it can inhibit the NF-κB signaling pathway, a central regulator of inflammation and cancer. nih.govnih.gov This has opened up investigations into its potential as an anticancer agent, with research exploring its effects on various cancer cell lines and its ability to suppress tumor colony formation. nih.govnih.gov Other studies are investigating its potential as an anti-glycation agent, which could have implications for diseases associated with aging. ukm.myukm.my
Computational and Structural Biology: Modern drug research heavily relies on computational tools. Molecular docking studies are used to simulate and predict how thiocolchicoside and its derivatives bind to their target proteins, such as the GABAA receptor or tubulin (the target of colchicine). researchgate.netnih.gov These computational models help rationalize structure-activity relationships and guide the design of new, more potent, and selective analogues. tandfonline.com
Advanced Drug Delivery: A significant frontier is the development of novel nanoformulations to improve the delivery of these compounds. Researchers are fabricating nanogels and other nanoparticle-based systems to carry thiocolchicoside. nih.govresearchgate.net These advanced delivery systems aim to enhance solubility, control the release of the drug, and potentially target it to specific tissues, thereby improving efficacy.
Interdisciplinary Approaches in the Study of Thiocolchicoside Tetraacetate
Optimized Synthetic Routes and Reaction Pathways
This compound, a synthetic derivative of the naturally occurring colchicoside (B193306), is the subject of extensive research due to its chemical and biological significance. The development of optimized synthetic routes and reaction pathways is crucial for its efficient production and for the generation of novel analogues for further investigation.
Multi-Step Synthesis from Precursor Colchicine (B1669291) Derivatives
The synthesis of this compound is a multi-step process that typically commences with colchicine or its derivatives. A key initial step involves the conversion of colchicine to thiocolchicine (B1684108). This is often achieved by reacting colchicine with a mercaptan, such as methyl mercaptan, in the presence of an acid catalyst like p-toluene sulfonic acid monohydrate. smolecule.comgoogle.com This reaction substitutes the methoxy (B1213986) group at the C-10 position with a thioalkyl group.
Following the formation of thiocolchicine, the next critical step is glycosidation. This involves the introduction of a glucose moiety, which is often protected with acetyl groups. For instance, 3-demethylthiocolchicine (B195318) can be reacted with an activated and protected glucose derivative, such as 2,3,4,6-tetra-O-acetyl-α,D-glycopyranosyl fluoride (B91410), in the presence of a base like 1,1,3,3-tetramethylguanidine (B143053) and a Lewis acid catalyst. ijpbs.com The final step to yield this compound is the acetylation of the remaining free hydroxyl groups on the colchicine core and the glucose moiety. smolecule.com
An alternative route starts from colchicoside tetraacetate, which is soluble in methyl mercaptan. google.com This allows for the direct thiolation reaction to produce this compound. google.com The resulting crude product can then be purified. google.com
Table 1: Key Reactions in the Multi-Step Synthesis of this compound
| Step | Reactants | Reagents/Catalysts | Product |
| Thiolation | Colchicine, Methyl Mercaptan | p-Toluene Sulfonic Acid | Thiocolchicine |
| Glycosidation | 3-Demethylthiocolchicine, 2,3,4,6-tetra-O-acetyl-α,D-glycopyranosyl fluoride | 1,1,3,3-tetramethylguanidine, Boron trifluoride etherate | Acetylated Thiocolchicoside |
| Acetylation | Thiocolchicoside | Acetic Anhydride (B1165640) or Acetyl Chloride | This compound |
| Direct Thiolation | Colchicoside Tetraacetate, Methyl Mercaptan | p-Toluene Sulfonic Acid | This compound |
Role of Acetylation Processes in Tetraacetate Formation
Acetylation plays a pivotal role in the synthesis of this compound, serving two primary functions: protection of hydroxyl groups and enhancement of solubility. During the glycosidation step, the hydroxyl groups of the glucose molecule are typically protected by acetyl groups to prevent unwanted side reactions. ijpbs.com This ensures that the glycosidic bond forms at the desired position.
Following glycosidation, or in the final step of the synthesis, any remaining free hydroxyl groups on both the colchicine skeleton and the sugar moiety are acetylated to form the "tetraacetate". smolecule.com This is commonly achieved using reagents like acetic anhydride or acetyl chloride. smolecule.com The resulting acetate (B1210297) esters can modify the compound's physicochemical properties, including its solubility and potential for further chemical modifications. smolecule.com For instance, the tetraacetyl derivative of colchicoside is readily soluble in methyl mercaptan, facilitating the thiolation reaction. google.com
Catalytic Systems in Glycosidation and Thioglycosidation
The formation of the glycosidic bond in the synthesis of thiocolchicoside and its derivatives is a critical step that often relies on sophisticated catalytic systems to ensure high yield and stereoselectivity. Both chemical and enzymatic catalysts have been explored.
In chemical synthesis, Lewis acids are commonly employed as catalysts for glycosidation. Boron trifluoride etherate (BF3·OEt2) is a frequently used catalyst in conjunction with a protected glycosyl donor like 2,3,4,6-tetra-O-acetyl-α,D-glycopyranosyl fluoride. ijpbs.comtrea.com This system facilitates the reaction between the glycosyl donor and the hydroxyl group on the colchicine aglycone. ijpbs.com Other methods have utilized reagents such as sodium fluoride and pyridine, although these can be hazardous. google.com The use of 1-acetyl-protected-glycoses with a catalyst has been presented as an advantageous alternative, bypassing the need for more reactive 1-halo-sugars. trea.com
Thioglycosides themselves are valuable glycosyl donors due to their stability and ease of conversion. ptfarm.pl Their activation for glycosylation reactions often involves specific promoters.
Stereoselective Synthesis and Chiral Control in Analogue Preparation
The complex stereochemistry of thiocolchicoside and its analogues necessitates precise control during synthesis to ensure the desired biological activity. Stereoselective synthesis aims to produce a single, desired stereoisomer from a mixture of possibilities.
The stereochemistry of the glycosidic bond is a key challenge. The use of a participating group at the C-2 position of the sugar donor, such as an acetyl group, typically leads to the formation of a 1,2-trans glycosidic linkage. ptfarm.pl For the synthesis of 1,2-cis-α-glycosyl thiols, a photoinitiated radical-mediated addition of thioacetic acid to glycals has been developed as a stereoselective method. nih.gov
In the preparation of analogues, stereoselective methods like Brown's allylation and alkoxyallylation have been employed to create intermediates with controlled stereochemistry. openrepository.com This level of control is crucial as different stereoisomers can exhibit vastly different biological activities. For example, the cis and trans isomers of some colchicine analogues show significant differences in their biological effects. researchgate.net
Chemo-Enzymatic Approaches and Biotransformation Studies for Thiocolchicoside Derivates
Chemo-enzymatic synthesis and biotransformation offer "green" and highly selective alternatives to purely chemical methods for producing thiocolchicoside and its derivatives. These approaches leverage the specificity of enzymes to carry out reactions that are often difficult to achieve with conventional chemistry.
A significant application of biotransformation is the regioselective demethylation and glucosylation of thiocolchicine to produce thiocolchicoside. nih.govresearchgate.net Chemical demethylation often requires harsh and toxic reagents and results in a complex mixture of products. nih.govresearchgate.net In contrast, specific strains of bacteria, such as Bacillus megaterium and Bacillus aryabhattai, have been shown to efficiently and directly convert thiocolchicine into thiocolchicoside. google.comnih.govresearchgate.net This biotransformation can also be used to convert the by-product 3-O-demethyl-thiocolchicine into the desired product. nih.govresearchgate.net
Enzymes are also utilized for the selective acylation of thiocolchicoside. The protease subtilisin has been used to catalyze the acylation of thiocolchicoside, demonstrating the potential for enzymatic modification of the glycosyl moiety. researchgate.net Laccase-mediator systems have also been explored for the regioselective oxidation of the primary hydroxyl group of thiocolchicoside. mdpi.com These enzymatic methods provide a mild and efficient way to generate novel derivatives for further study. researchgate.netmdpi.com
Table 2: Examples of Chemo-Enzymatic and Biotransformation Reactions for Thiocolchicoside Derivatives
| Reaction Type | Substrate | Biocatalyst/Enzyme | Product |
| Demethylation & Glucosylation | Thiocolchicine | Bacillus megaterium | Thiocolchicoside |
| Trans-glycosylation | Thiocolchicine | Bacillus aryabhattai | Thiocolchicoside |
| Acylation | Thiocolchicoside | Subtilisin | Acylated Thiocolchicoside Derivatives |
| Oxidation | Thiocolchicoside | Laccase-mediator system | Oxidized Thiocolchicoside Derivatives |
Targeted Derivatization for Structure-Activity Relationship (SAR) Studies
Targeted derivatization of thiocolchicoside is a key strategy for exploring structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can identify the structural features that are essential for its biological activity and develop new compounds with improved properties.
Modifications have been made at various positions on the colchicine core and the sugar moiety. For instance, substitution of the methoxy group at the C-10 position with a thiomethyl group was found to increase molecular stability. mdpi.com Further derivatization of the thiocolchicine scaffold has involved modifications at the C-1, C-3, and C-7 positions. mdpi.comnih.gov
The synthesis of a series of 1,2,3-triazole derivatives of colchicine has been undertaken to explore the impact of these heterocyclic moieties on biological activity. nih.gov Additionally, N-desacetyl-N-formyl thiocolchicoside and other deacylated derivatives have been synthesized and evaluated. calonmedical.com
SAR studies have also investigated the role of the glycosyl group. The synthesis of various glycosylated analogues allows for the examination of how different sugar residues affect the compound's properties. google.com The anti-glycation potential of thiocolchicoside has been studied, with research suggesting it can block lysine (B10760008) residues and entrap carbonyl compounds. researchgate.netresearchgate.netukm.my This highlights another avenue for derivatization to enhance specific biological activities.
Design and Synthesis of Novel Analogues
The structural framework of thiocolchicoside offers multiple sites for chemical modification, enabling the design and synthesis of a diverse array of novel analogues with potentially enhanced or altered biological activities. While direct derivatization of thiocolchicoside is common, its tetraacetate precursor provides a protected form that can direct reactions to specific positions and is often more soluble in organic solvents used in synthesis.
Research has focused on the modification of various parts of the colchicine backbone. For instance, a series of 22 amine analogues of thiocolchicine were synthesized via a reductive amination reaction, demonstrating the feasibility of introducing diverse functionalities. nih.gov While this study started from thiocolchicine, the principles of modifying the core structure are applicable to derivatives like this compound. The synthesis of these analogues often involves a multi-step process where the core molecule is functionalized. For example, the synthesis of thiazolo[5,4-d]pyrimidine (B3050601) derivatives involves the initial creation of a bicyclic core, which is then further substituted. nih.gov This modular approach allows for the generation of a library of compounds for biological screening.
The glycosidic moiety of thiocolchicoside also presents an opportunity for creating novel analogues. The synthesis of various glycosylated derivatives of colchicine and thiocolchicine has been explored to investigate the impact of the sugar component on the molecule's properties. trea.comgoogle.com By starting with the aglycone, 3-O-demethylthiocolchicine (an intermediate in the synthesis of thiocolchicoside), and coupling it with different activated sugar derivatives, a range of analogues can be produced. The tetraacetate form of these sugar derivatives is often employed to protect the hydroxyl groups during the coupling reaction.
The following table provides examples of synthetic strategies for creating novel analogues from related colchicine compounds, which could be conceptually applied to this compound.
| Starting Material | Reagents and Conditions | Product Type | Reference |
| Thiocolchicine | Various amines, reductive amination | Amine analogues of thiocolchicine | nih.gov |
| 2-aminothiole and arylacetylchloride | High temperature, then POCl₃, NH₃, and boronic acids | Thiazolo[5,4-d]pyrimidine derivatives | nih.gov |
| 3-O-demethylthiocolchicine | Activated sugar derivatives | Glycosylated thiocolchicine analogues | trea.comgoogle.com |
Regioselective and Chemoselective Modifications
Regioselective and chemoselective modifications are critical in the synthesis of complex molecules like thiocolchicoside derivatives to ensure that reactions occur at the desired functional group without affecting other reactive sites. The use of protecting groups, such as the acetyl groups in this compound, is a fundamental strategy to achieve such selectivity.
The tetraacetate of colchicoside, a closely related compound, is utilized as a starting material for the synthesis of this compound due to its enhanced solubility in methyl mercaptan, the reagent used to introduce the thiomethyl group. google.com This highlights the role of the acetyl groups in modifying the physical properties of the molecule to facilitate a specific chemical transformation.
Enzymatic catalysis offers a powerful tool for achieving high regioselectivity. For example, laccase enzymes, in the presence of a mediator like TEMPO, have been used for the regioselective oxidation of the primary hydroxyl group of natural glycosides, including thiocolchicoside. researchgate.net This enzymatic approach allows for the selective modification of the sugar moiety without altering the colchicine core. The enzyme can be immobilized, which facilitates its reuse and contributes to a more sustainable process. researchgate.net
The following table summarizes examples of regioselective modifications on colchicine-related compounds.
| Substrate | Catalyst/Reagent | Type of Modification | Selectivity | Reference |
| Colchicoside Tetraacetate | Methyl mercaptan, p-toluene sulfonic acid | Thiolation | Conversion of methoxy to thiomethyl group | google.com |
| Thiocolchicoside | Laccase-TEMPO | Oxidation | Selective oxidation of the primary hydroxyl group on the sugar moiety | researchgate.net |
Green Chemistry Principles and Sustainable Synthesis Practices
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. mdpi.com These principles focus on aspects such as waste reduction, the use of safer solvents and reagents, energy efficiency, and the use of renewable feedstocks. atiner.grpro-metrics.org
In the context of this compound synthesis, several green chemistry approaches can be considered. The use of enzymatic catalysts, as mentioned for regioselective modifications, is a key green strategy. researchgate.net Enzymes operate under mild conditions (temperature and pH), are biodegradable, and can offer high selectivity, reducing the need for protecting groups and subsequent deprotection steps, which generate waste. researchgate.net
Solvent selection is another critical aspect of green synthesis. While many traditional organic syntheses rely on volatile and often toxic solvents, research is ongoing to find greener alternatives. mdpi.com For peptide synthesis, which shares some challenges with the synthesis of complex natural product derivatives, there is a significant effort to replace hazardous solvents like dimethylformamide (DMF). skpharmteco.com The development of solvent-free reaction conditions is an even more sustainable approach. mdpi.com
The principles of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, and the use of renewable resources are also central to green chemistry. atiner.gr While the colchicine scaffold is derived from a natural source, subsequent chemical transformations should be designed to be as efficient as possible. The development of catalytic processes, such as the molybdenum-catalyzed selective oxidation of thiols, provides a sustainable route for the formation of sulfur-sulfur bonds, a motif relevant to sulfur-containing compounds. rsc.org
Furthermore, photocatalytic methods are emerging as a sustainable way to drive chemical reactions using visible light as an energy source. nih.govresearchgate.net These reactions can often be performed under mild conditions and can offer novel reaction pathways.
The following table outlines some green chemistry principles and their potential application in the synthesis of this compound and its analogues.
| Green Chemistry Principle | Application in Synthesis | Potential Benefit | Reference |
| Use of Catalysis | Employing enzymes (e.g., laccase) for selective modifications. | High selectivity, mild reaction conditions, reduced waste. | researchgate.net |
| Safer Solvents and Reaction Conditions | Replacing hazardous solvents with greener alternatives or developing solvent-free methods. | Reduced environmental impact and improved worker safety. | mdpi.comskpharmteco.com |
| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. | Minimized waste generation. | atiner.gr |
| Use of Renewable Feedstocks | Utilizing the naturally derived colchicine scaffold. | Reduced reliance on fossil fuels. | pro-metrics.org |
| Energy Efficiency | Employing methods like photocatalysis that use light energy. | Reduced energy consumption compared to traditional heating methods. | nih.govresearchgate.net |
Molecular Target Identification and Characterization in In Vitro Systems
The initial steps in characterizing the mechanism of action for any compound involve identifying its molecular targets and quantifying its interaction with them. For thiocolchicoside and its derivatives, this has primarily centered on inhibitory neurotransmitter receptors.
Receptor Binding Kinetics and Affinity Profiling
Studies have shown that thiocolchicoside, the parent compound of this compound, is a potent competitive antagonist of γ-aminobutyric acid type A (GABA-A) receptors. nih.govmedchemexpress.comabcam.com The affinity of a drug for its receptor is a critical parameter, often described by the equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). scholarsresearchlibrary.com For thiocolchicoside, the IC50 value for its antagonism of GABA-A receptors has been determined to be 145 nM. abcam.com The binding kinetics, which include the association rate (kon) and the dissociation rate (koff), dictate the time course of drug action. scholarsresearchlibrary.comuni-heidelberg.de While specific kinetic data for this compound is not extensively detailed in the public domain, the activity of its parent compound suggests that the tetraacetate derivative likely interacts with similar targets. It is understood that this compound is an intermediate in the synthesis of thiocolchicoside and is recognized as a GABA receptor antagonist. as-1.co.jpsmolecule.com The acetylation pattern in this compound is thought to potentially enhance its affinity for GABA receptors compared to similar compounds. smolecule.com
| Compound | Target | Parameter | Value | Reference |
|---|---|---|---|---|
| Thiocolchicoside | GABA-A Receptor | IC50 | 145 nM | abcam.com |
| Thiocolchicoside | GABA-A Receptor (phasic currents) | IC50 | ~0.15 µM | nih.gov |
| Thiocolchicoside | GABA-A Receptor (tonic currents) | IC50 | ~0.9 µM | nih.gov |
| Thiocolchicoside | Strychnine-sensitive Glycine (B1666218) Receptor (α1 subunit) | IC50 | 47 µM | nih.gov |
Allosteric Modulation and Competitive Antagonism Mechanisms (e.g., GABA-A, Glycine Receptors)
Thiocolchicoside primarily acts as a competitive antagonist at GABA-A receptors. nih.govresearchgate.networldmedicine.uz This means it directly competes with the endogenous ligand, GABA, for the same binding site on the receptor, thereby inhibiting the receptor's function. researchgate.net This competitive antagonism has been demonstrated through Schild plot analysis, which yielded a slope compatible with this mechanism. researchgate.net
Protein-Ligand Interaction Analysis via Biophysical Techniques
A variety of biophysical techniques are employed to study the interactions between proteins and ligands, providing insights into binding affinity, kinetics, and thermodynamics. chimia.chnumberanalytics.comnih.gov Techniques such as fluorescence polarization, circular dichroism, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are powerful tools for characterizing these interactions. chimia.chnumberanalytics.comfrontiersin.org While specific studies employing these advanced biophysical methods on this compound are not widely reported, the characterization of its parent compound's interaction with GABA-A receptors implies a direct binding event. nih.gov The use of such techniques could further elucidate the precise binding mode and energetic profile of this compound with its target receptors. For instance, thermal shift assays (TSA) can be used to assess changes in protein stability upon ligand binding. mdpi.com
Cellular Signaling Pathway Elucidation
Beyond direct receptor interactions, it is crucial to understand how a compound affects the complex network of signaling pathways within a cell.
Modulation of Intracellular Signaling Cascades (e.g., NF-κB Pathway)
Research has indicated that thiocolchicoside can modulate intracellular signaling cascades, most notably the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. nih.govnih.gov Studies have shown that thiocolchicoside can inhibit the activation of NF-κB induced by various stimuli. nih.govnih.gov This inhibition occurs through the suppression of the degradation and ubiquitination of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govnih.gov By preventing IκBα degradation, thiocolchicoside blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity. nih.govnih.gov This leads to the downregulation of NF-κB-regulated gene products, including those involved in inflammation and cancer. nih.gov
Impact on Gene Expression and Proteomic Profiles in Cell Lines
The modulation of signaling pathways by a compound ultimately translates into changes in gene expression and the cellular proteome. The Cancer Cell Line Encyclopedia (CCLE) provides a valuable resource for studying gene and protein expression across a wide range of cancer cell lines. nih.govmaayanlab.cloudbiorxiv.org Studies on various cancer cell lines, including those from leukemia, myeloma, squamous cell carcinoma, breast, colon, and kidney cancer, have shown that thiocolchicoside can inhibit cell proliferation and suppress the formation of tumor colonies. nih.govnih.gov
Investigation of Cellular Proliferation and Apoptotic Pathways in Research Models
There is no scientific literature available that investigates the effects of this compound on cellular proliferation or the induction of apoptotic pathways in any research models. Studies detailing its impact on cell cycle regulation, the expression of pro- or anti-apoptotic proteins, or the activation of caspases are non-existent.
Cytoskeletal Dynamics and Microtubule Polymerization Investigations
No research has been published detailing the effects of this compound on cytoskeletal dynamics or microtubule polymerization. Information regarding its potential to interact with tubulin, affect microtubule stability, or influence cellular morphology through cytoskeletal alterations is not present in the current body of scientific literature.
Investigations in Non-Mammalian and Mammalian In Vitro and Ex Vivo Research Models
Assessment in Primary Cell Cultures and Established Cell Lines
A thorough search of scientific databases yields no studies on the assessment of this compound in either primary cell cultures or established cell lines. Therefore, there is no data on its cytotoxicity, metabolic effects, or influence on signaling pathways in these in vitro systems.
Studies in Tissue Explants and Isolated Organ Preparations
There is a complete lack of research on the effects of this compound in tissue explants or isolated organ preparations. Consequently, its pharmacological activity on specific tissues, such as muscle or neural tissue, remains uninvestigated.
Developmental Biology Research Models (e.g., Chick Embryo Studies for Morphological Effects)
No studies have been conducted to evaluate the potential morphological or developmental effects of this compound using developmental biology models like the chick embryo.
Comparative Mechanistic Studies with Parent Compounds and Analogues
Due to the absence of any mechanistic studies on this compound itself, no comparative investigations with its parent compound, thiocolchicoside, or any other analogues have been performed or published.
Chromatographic Separation Techniques and Method Development
Chromatography is the cornerstone for the analysis of thiocolchicoside, providing the necessary separation from impurities, degradation products, and other active pharmaceutical ingredients in combined dosage forms.
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of thiocolchicoside. Researchers have developed and validated numerous stability-indicating RP-HPLC methods to quantify thiocolchicoside in the presence of its degradation products or other drug substances. nih.govorientjchem.org These methods are validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. shimadzu.com
A typical HPLC method involves a C18 or a polar-RP stationary phase. nih.govshimadzu.com The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate buffer) and an organic modifier like acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode. nih.govnih.gov Detection is commonly performed using a UV detector at wavelengths ranging from 254 to 286 nm. nih.gov For instance, one validated method utilized a Synergi™ Polar-RP column with a gradient elution of 20 mM sodium acetate buffer (pH 5.0) and a methanol:acetonitrile mixture, achieving successful separation of thiocolchicoside and its degradation products. nih.gov Another method for simultaneous estimation with aceclofenac (B1665411) used a C18 column with a mobile phase of acetonitrile and phosphate buffer at pH 3.5, with detection at 260 nm. orientjchem.orgshimadzu.com
The data below summarizes typical parameters from published HPLC methods for thiocolchicoside analysis.
Table 1: Examples of HPLC Method Parameters for Thiocolchicoside Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Stationary Phase | Synergi™ 4µm Polar-RP 80Å (150x4.6mm) nih.gov | Hypersil BDS, C18 (250 x 4.6 mm, 5µ) nih.gov | Phenomenex ODS 5µ C18 (250x4.6mm) shimadzu.com |
| Mobile Phase | A: 20mM Sodium Acetate (pH 5.0)B: MeOH:CH₃CN (20:80) nih.gov | Acetonitrile & Phosphate Buffer (pH 3) nih.gov | Acetonitrile & Phosphate Buffer (70:30, pH 3.5) shimadzu.com |
| Elution Mode | Gradient nih.gov | Gradient nih.gov | Isocratic shimadzu.com |
| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min nih.gov | 1.0 mL/min shimadzu.com |
| Detection (UV) | 254 nm nih.gov | 260 nm nih.gov | 260 nm shimadzu.com |
| Internal Standard | Not specified | Not specified | Benzoic Acid shimadzu.com |
This table is interactive. Click on the headers to sort.
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, primarily through the use of sub-2 µm particle columns. This results in dramatically increased efficiency, resolution, and speed of analysis. UPLC methods have been developed for the rapid and simultaneous estimation of thiocolchicoside in combination with other drugs, such as ketoprofen. researchgate.net
These methods provide very short analysis times, often under three minutes, while maintaining excellent linearity and precision. researchgate.net For example, a rapid RP-UPLC method was developed using a Hypersil Gold C18 column with a mobile phase of 0.005 M KH2PO4 buffer, methanol, and acetonitrile. researchgate.net This method achieved retention times of 0.59 minutes for thiocolchicoside, demonstrating remarkable efficiency. researchgate.net UPLC is particularly valuable in high-throughput environments, such as quality control laboratories, for routine analysis. researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) is another valuable tool for the analysis of thiocolchicoside, serving as a powerful alternative to HPLC. HPTLC methods are suitable for both qualitative and quantitative analysis and are often used in stability studies. nih.govphmethods.net These methods typically use aluminum plates pre-coated with silica (B1680970) gel 60 F254 or RP-18 F254S as the stationary phase. nih.govphmethods.net
For instance, a stability-indicating HPTLC method was developed to separate thiocolchicoside from its degradation products using a mobile phase of toluene, acetone, and water. phmethods.net Densitometric scanning for quantification is performed at a specific wavelength, such as 277 nm or 370 nm, where the compound exhibits significant absorbance. phmethods.net HPTLC offers advantages such as parallel analysis of multiple samples, lower solvent consumption, and suitability for complex matrices. nih.govphmethods.net
Table 2: Examples of HPTLC Method Parameters for Thiocolchicoside Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Stationary Phase | Silica gel 60 F254 phmethods.net | Silica gel 60 RP-18 F254S nih.gov | Silica gel 60 F254 nih.gov |
| Mobile Phase | Toluene: Acetone: Water (1.5:7.5:1.0, v/v/v) phmethods.net | Methanol: Water (70:30, v/v) nih.gov | Methanol: Chloroform: Water (9.6:0.2:0.2, v/v/v) nih.gov |
| Detection (Densitometry) | 370 nm phmethods.net | 377 nm nih.gov | 377 nm nih.gov |
| Rf Value | Not Specified | 0.60 ± 0.02 nih.gov | 0.58 ± 0.05 nih.gov |
This table is interactive. Click on the headers to sort.
Mass Spectrometry (MS) Applications in Research
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable technique for structural elucidation and highly sensitive quantification of thiocolchicoside and its metabolites in complex biological samples.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity, making it the method of choice for pharmacokinetic studies and the analysis of trace-level impurities. nih.govxisdxjxsu.asia Following oral administration, thiocolchicoside is extensively metabolized, and LC-MS/MS is crucial for distinguishing between the parent drug and its metabolites, such as the pharmacologically active 3-desmethylthiocolchicine. nih.govresearchgate.netijtonline.com
In bioanalytical research, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used. shimadzu.comxisdxjxsu.asia This allows for the specific detection and quantification of analytes in complex matrices like human plasma. nih.govxisdxjxsu.asia For example, a validated LC-MS/MS method for the concurrent quantification of aceclofenac and thiocolchicoside in human plasma used a Hibar® C18 column with electrospray ionization (ESI) in both positive and negative modes. xisdxjxsu.asia The lower limit of quantification for thiocolchicoside can be as low as 0.39 ng/mL, highlighting the method's extreme sensitivity. nih.gov Furthermore, LC-MS has been instrumental in forced degradation studies, where it is used to identify and structurally characterize degradation products formed under stress conditions like acid/base hydrolysis and oxidation. nih.govopenpharmaceuticalsciencesjournal.com
Table 3: LC-MS/MS Parameters for Analysis of Thiocolchicoside and its Metabolites
| Parameter | Method 1 (Bioanalytical) | Method 2 (Degradation Study) |
|---|---|---|
| Instrumentation | Shimadzu LC-MS/MS 8030 xisdxjxsu.asia | Not specified |
| Analyzer | Triple Quadrupole xisdxjxsu.asia | Not specified |
| Ionization Source | Electrospray Ionization (ESI) xisdxjxsu.asia | Electrospray Ionization (ESI) nih.govopenpharmaceuticalsciencesjournal.com |
| Mode | Positive and Negative xisdxjxsu.asia | Not specified |
| Application | Concurrent quantification in human plasma xisdxjxsu.asia | Characterization of degradation products nih.govopenpharmaceuticalsciencesjournal.com |
| Analyte(s) | Thiocolchicoside, 3-desmethylthiocolchicine nih.govxisdxjxsu.asiaijtonline.com | Thiocolchicoside and its degradants nih.gov |
This table is interactive. Click on the headers to sort.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but its application to polar, non-volatile compounds like thiocolchicoside and other alkaloids typically requires a derivatization step. jfda-online.com Derivatization converts polar functional groups (e.g., -OH, -NH2) into less polar, more volatile derivatives, making them suitable for GC analysis. jfda-online.com Common derivatization reactions include silylation (using reagents like BSTFA or MSTFA), acylation, and alkylation. jfda-online.comnih.gov
While LC-MS is far more common for thiocolchicoside analysis, a review article mentions a GC-MS method for its aglycon, 3-demethylthiocolchicine, following enzymatic hydrolysis. ijtonline.com In broader research on related Colchicum alkaloids, GC-MS has been used to identify various metabolites; however, in some studies, derivatization was performed for other compounds in the sample matrix, but not for the alkaloids themselves. researchgate.net If a GC-MS method were to be developed for thiocolchicoside or its tetraacetate derivative, a derivatization step would likely be necessary to improve volatility and chromatographic peak shape. jfda-online.com For example, the multiple hydroxyl groups on the glucose moiety of thiocolchicoside would be prime targets for a silylation reaction to create trimethylsilyl (B98337) (TMS) ethers, which are much more amenable to GC analysis. nih.gov
An in-depth examination of advanced analytical methodologies is crucial for the comprehensive characterization and quantification of this compound in academic research. These techniques provide the foundation for understanding its physicochemical properties and behavior in complex biological systems.
Pharmacokinetic and Metabolic Profiling in Preclinical Research Models Non Clinical Focus
Absorption and Distribution Studies in Animal Models
Preclinical evaluation of a compound's absorption and distribution is fundamental to understanding its potential therapeutic action and disposition within the body. These studies typically involve both in vitro models to predict permeability and in vivo animal models to determine how the compound distributes among various tissues.
In Vitro Permeability and Transport Studies (e.g., Caco-2 Cell Models)
To predict the oral absorption of drugs, in vitro models that simulate the intestinal barrier are widely employed in preclinical research. nih.govnuvisan.com The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a cornerstone model for these assessments. nuvisan.com When cultured, these cells differentiate into a monolayer of polarized epithelial cells that form tight junctions, effectively mimicking the human intestinal epithelium. slideshare.net This system allows for the study of a compound's potential to cross the intestinal barrier through both passive diffusion and active transport mechanisms. researchgate.net
While specific permeability data for thiocolchicoside (B1682803) using the Caco-2 model is not extensively detailed in the available literature, related in vitro studies offer insights into its absorption characteristics. For instance, a study utilizing porcine buccal mucosa demonstrated that thiocolchicoside is quite permeable across this membrane. nih.gov Another investigation into the transdermal absorption of thiocolchicoside through rat skin in Franz diffusion cells also confirmed its ability to permeate biological membranes. nih.gov Physicochemical properties suggest that thiocolchicoside has a relatively high molecular weight and low lipophilicity, which can present challenges for permeation through the gastrointestinal epithelia. researchgate.net Studies have therefore explored the use of intestinal absorption enhancers to improve its permeability. researchgate.net
Tissue Distribution and Localization in Experimental Animal Models
Following absorption, a compound's distribution to various tissues and organs determines its sites of action and potential accumulation. Animal models are essential for mapping this distribution. After administration, the concentration of the compound is measured in key tissues such as the liver, kidneys, heart, lungs, spleen, and brain over a set period.
For thiocolchicoside, preclinical studies in rats have shown that it does not exhibit a sedative effect, which suggests its action is predominantly supraspinal and may indicate specific distribution patterns within the central nervous system. rxreasoner.comsearlecompany.com The apparent volume of distribution, a measure of how extensively a drug is distributed in the body, was estimated to be approximately 42.7 liters following an intramuscular injection in preclinical models, though specific tissue concentration data is limited. searlecompany.comdrugbank.comefda.gov.etdafrapharma.com
Metabolic Pathway Elucidation and Metabolite Identification in Research Samples
The biotransformation of a xenobiotic is a critical process that influences its activity, duration of action, and elimination from the body. In vitro systems are instrumental in the early characterization of metabolic pathways.
Hepatic and Intestinal Metabolism Studies in In Vitro Systems (e.g., Microsomal Assays)
In vitro hepatic systems, including liver microsomes and S9 fractions, are standard tools for investigating drug metabolism. nuvisan.comspringernature.com These preparations contain a host of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily, which are responsible for Phase I oxidative reactions. springernature.comxenotech.com By incubating a compound with these systems, researchers can determine its metabolic stability, identify the formation of metabolites, and predict its hepatic clearance. nuvisan.com
Studies indicate that after oral administration, thiocolchicoside undergoes significant first-pass metabolism, primarily occurring in the intestine. rxreasoner.comsearlecompany.comefda.gov.etqbdpharmaceuticals.com This extensive intestinal metabolism explains why the parent compound is often not detected in systemic circulation following oral intake. rxreasoner.comnih.govnih.gov
Characterization of Major and Minor Metabolites (e.g., 3-demethylthiocolchicine)
Identifying the metabolites of a compound is crucial, as they can be pharmacologically active or inactive. Research has shown that thiocolchicoside is converted into several metabolites. drugbank.com Following oral administration, the parent drug is not found in plasma; instead, its metabolites are the primary circulating entities. nih.govnih.gov
The main metabolic pathway involves the initial conversion of thiocolchicoside to its aglycone form, 3-demethylthiocolchicine (B195318), also known as M2 or SL59.0955. rxreasoner.comefda.gov.etwikipedia.org This metabolite is considered pharmacologically inactive. nih.gov The aglycone is then further metabolized into a major circulating and pharmacologically active metabolite, 3-O-glucurono-demethylcolchicine (a glucuronidated form of the aglycone), also referred to as M1 or SL18.0740. rxreasoner.comqbdpharmaceuticals.comnih.gov In preclinical rat models, the muscle relaxant activity of M1 was found to be similar to that of the parent thiocolchicoside. nih.govresearchgate.net Together, these two metabolites, M1 and M2, account for a significant portion of the total circulating radioactivity after administration of radiolabeled thiocolchicoside. nih.govresearchgate.net A third, minor metabolite, didemethyl-thiocolchicine, has also been identified, primarily in feces. rxreasoner.comprobes-drugs.org
| Metabolite Name / Code | Parent Compound | Pharmacological Activity | Notes |
|---|---|---|---|
| 3-O-glucurono-demethylcolchicine (M1 / SL18.0740) | Thiocolchicoside | Active | Major circulating active metabolite. rxreasoner.comnih.gov |
| 3-demethylthiocolchicine (M2 / SL59.0955) | Thiocolchicoside | Inactive | Aglycone intermediate formed by intestinal metabolism. rxreasoner.comnih.govcaymanchem.com |
| Didemethyl-thiocolchicine | Thiocolchicoside | Inactive | Minor metabolite recovered in feces. rxreasoner.comprobes-drugs.org |
Enzyme Systems Involved in Biotransformation
The conversion of a drug to its various metabolites is facilitated by specific enzyme systems, typically categorized into Phase I and Phase II reactions. springernature.com
The metabolism of thiocolchicoside prominently features Phase II conjugation. The formation of the major active metabolite, 3-O-glucurono-demethylcolchicine (M1), from the aglycone intermediate (M2) is a glucuronidation reaction. rxreasoner.comresearchgate.net This process is mediated by glucuronosyltransferase enzymes, which conjugate glucuronic acid to the molecule, increasing its water solubility and facilitating its excretion. researchgate.net The initial step, the conversion of thiocolchicoside to its aglycone 3-demethylthiocolchicine, involves deglycosylation, a hydrolytic process that occurs extensively in the intestine. rxreasoner.comsearlecompany.com Additionally, biotransformation studies using microbial systems, such as Bacillus megaterium, have demonstrated the ability of microbial enzymes to perform demethylation and subsequent glycosylation of related colchicinoid compounds, highlighting alternative enzymatic pathways for modifying this class of molecules. nih.govresearchgate.netgoogleapis.com
Excretion Routes and Mass Balance Studies in Preclinical Species
Excretion and mass balance studies are fundamental in preclinical research to understand the fate of a new chemical entity in a biological system. These studies are designed to determine the routes and rate of elimination of the drug and its metabolites from the body. admescope.com Typically conducted in rodent and non-rodent species (e.g., rats and dogs), these investigations involve administering a radiolabeled version of the compound, often with Carbon-14 (¹⁴C) or Tritium (³H), to accurately track all drug-related material. admescope.com
The primary objective is to achieve a "mass balance," which means accounting for the total administered dose of radioactivity in the collected excreta, including urine, feces, and in some cases, expired air. researchgate.net A high recovery of the radiolabel (typically >90% in rats and >85% in dogs) provides confidence that the primary elimination pathways have been identified and that there is no significant, unaccounted-for retention of the compound or its metabolites in the tissues. researchgate.net
For a compound like Thiocolchicoside, preclinical studies in animal models such as rats would be essential to delineate its excretion profile. Following administration, urine and feces are collected at predetermined intervals over a period until radioactivity levels become negligible. admescope.com The total radioactivity in each sample is quantified to determine the proportion of the dose eliminated through the renal (urine) and fecal routes. Fecal excretion may represent unabsorbed drug or drug and metabolites that have been eliminated via biliary excretion.
Analysis of the collected samples can further identify the chemical nature of the excreted material, distinguishing between the unchanged parent drug and various metabolites. This provides critical insights into the extent of metabolism the compound undergoes before elimination. For instance, studies on the parent compound Thiocolchicoside showed it is extensively metabolized, with metabolites being the primary circulating entities rather than the parent drug itself. nih.gov A similar comprehensive analysis for Thiocolchicoside Tetraacetate would be required.
Table 1: Illustrative Mass Balance Data in Preclinical Species Following a Single Dose of a Radiolabeled Compound This table presents hypothetical data to illustrate typical findings from a mass balance study.
| Preclinical Species | Route of Administration | Time Period (hours) | % of Administered Dose in Urine | % of Administered Dose in Feces | Total Recovery (%) |
|---|---|---|---|---|---|
| Sprague-Dawley Rat | Oral | 0-168 | 25.5 | 68.2 | 93.7 |
| Beagle Dog | Oral | 0-168 | 35.1 | 57.8 | 92.9 |
| Sprague-Dawley Rat | Intravenous | 0-168 | 45.3 | 50.1 | 95.4 |
Pharmacokinetic Modeling and Simulation for Research Data Interpretation
Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the concentration of a drug in the body over time. humapub.com In preclinical research, modeling and simulation are invaluable tools for interpreting complex datasets, understanding the processes of absorption, distribution, metabolism, and excretion (ADME), and translating findings from animal models to support human studies. phinc-modeling.com By fitting models to experimental data, researchers can estimate key PK parameters that characterize a compound's behavior.
Two primary approaches are used for analyzing pharmacokinetic data: non-compartmental analysis (NCA) and compartmental analysis (CA). researchgate.net
Non-Compartmental Analysis (NCA) is a model-independent method that relies on algebraic equations to estimate key PK parameters directly from the observed concentration-time data. allucent.com It does not assume a specific compartmental structure for the body. humapub.com NCA is widely used due to its simplicity, objectivity, and efficiency, making it a standard method for initial PK characterization in preclinical studies. allucent.com Key parameters derived from NCA include the maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and terminal half-life (t½).
Compartmental Analysis (CA) uses mathematical models that represent the body as a series of one or more interconnected compartments. humapub.comallucent.com These models are fitted to the concentration-time data using nonlinear regression. allucent.com A one-compartment model treats the body as a single, well-mixed unit, while multi-compartment models (e.g., two- or three-compartment) can describe the distribution of a drug from a central compartment (like blood) into peripheral tissues and back. youtube.com CA provides a more detailed description of a drug's distribution and elimination kinetics and allows for simulations to predict drug concentrations under different conditions, which is not possible with NCA. youtube.com
For this compound, both methods would be applied to data from preclinical species. NCA would provide initial estimates of exposure (AUC) and persistence (t½), while CA could offer deeper insights into its distribution into tissues. Research on the active metabolite of Thiocolchicoside after intramuscular administration has identified a terminal half-life of approximately 1.5 hours for the parent compound and 8.6 hours for its active metabolite, parameters that can be determined by both methods but interpreted more mechanistically with compartmental models. nih.gov
Table 2: Comparison of Key Pharmacokinetic Parameters Derived from NCA and CA This table illustrates the types of parameters generated by each analytical method based on a hypothetical preclinical study.
| Parameter | Non-Compartmental Analysis (NCA) | Compartmental Analysis (CA) |
|---|---|---|
| Cmax (ng/mL) | Directly observed from data | Estimated from model equations |
| Tmax (h) | Directly observed from data | Estimated from model equations |
| AUC (ng·h/mL) | Calculated using trapezoidal rule | Calculated by integrating model equations |
| t½ (h) | Calculated from the terminal slope | Calculated from micro-rate constants (e.g., kₑₗ) |
| Clearance (CL) (L/h/kg) | Calculated as Dose/AUC | Model parameter (CL or kₑₗ * Vd) |
| Volume of Distribution (Vd) (L/kg) | Calculated from terminal phase | Model parameter (Vd or Vc) |
| Micro-rate Constants (h⁻¹) | Not applicable | Estimated (e.g., k₁₂, k₂₁, kₑₗ) |
Physiologically Based Pharmacokinetic (PBPK) modeling is a sophisticated, mechanistic approach that represents the body as a series of compartments corresponding to actual organs and tissues (e.g., liver, kidney, lung, fat). wikipedia.org These compartments are interconnected by blood flow, and the model incorporates compound-specific information (e.g., solubility, plasma protein binding, metabolism rates) and system-specific physiological parameters (e.g., organ volumes, blood flow rates). nih.gov
The major strength of PBPK modeling in preclinical research is its ability to predict the pharmacokinetics of a compound across different species and experimental conditions. phinc-modeling.com By developing and validating a PBPK model in preclinical species like the rat, researchers can then scale the model to predict the pharmacokinetic profile in other species, including humans. phinc-modeling.com This is achieved by replacing the physiological parameters of the animal model with those of the target species. nih.gov
For this compound, a PBPK model would be constructed using data from in vitro experiments (e.g., metabolic stability in liver microsomes, cell permeability) and in vivo preclinical PK studies. This model could then be used to simulate concentrations in specific tissues, investigate the impact of altered physiological states (e.g., organ impairment) on drug disposition, and predict potential drug-drug interactions. e-bookshelf.de This predictive power makes PBPK modeling a crucial tool for translating preclinical findings and informing the design of future experiments. nih.gov
Table 3: Key Parameters Required for a Preclinical PBPK Model This table outlines the typical system- and compound-specific data needed to build a PBPK model for a research compound.
| Parameter Category | Specific Parameters | Typical Source |
|---|---|---|
| System (Animal Model) Parameters | Organ/Tissue Volumes (Liver, Kidney, Fat, etc.) | Literature, Species-specific databases |
| Blood Flow Rates to Organs | Literature, Species-specific databases | |
| Cardiac Output | Literature, Species-specific databases | |
| Compound-Specific Parameters | Tissue:Plasma Partition Coefficients | In vitro experiments or in silico prediction |
| Plasma Protein Binding (%) | In vitro equilibrium dialysis | |
| Blood-to-Plasma Ratio | In vitro incubation with whole blood | |
| Metabolic Clearance (e.g., Vmax, Km) | In vitro assays (microsomes, hepatocytes) |
Computational and Theoretical Chemistry Applications to Thiocolchicoside Tetraacetate Research
Molecular Modeling and Docking Simulations for Target Interactions
No dedicated molecular modeling or docking simulation studies for Thiocolchicoside (B1682803) Tetraacetate have been identified in the reviewed literature. While extensive research exists for Thiocolchicoside, detailing its interactions with targets like GABA receptors and various proteins, this data cannot be extrapolated to its tetraacetate derivative without dedicated studies. ukm.myukm.mynih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
There are no available QSAR or QSPR studies that specifically analyze Thiocolchicoside Tetraacetate. The development of such models requires a series of related compounds and their measured biological activities or properties, a dataset that is not currently available for this specific derivative.
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity
Specific quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, for determining the electronic structure and reactivity profile of this compound are not present in the current body of scientific literature. Detailed computational analyses have been performed on Thiocolchicoside, but these findings are specific to its molecular structure and cannot be directly applied to the tetraacetate form. vipslib.com
Cheminformatics and In Silico Screening for Novel Ligand Discovery
No cheminformatics or in silico screening studies have been published that use this compound as a scaffold or query molecule for the discovery of novel ligands.
Future Directions and Emerging Research Themes in Thiocolchicoside Tetraacetate Studies
Integration with Systems Biology and Multi-Omics Approaches
Systems biology offers a holistic framework for understanding the complex interactions of a compound within a biological system, moving beyond the traditional single-target approach. By integrating multi-omics data—such as genomics, transcriptomics, proteomics, and metabolomics—researchers can construct a comprehensive map of the cellular response to Thiocolchicoside (B1682803) Tetraacetate. researchgate.netnih.gov
The application of systems biology to glycosylated compounds, in particular, is a growing field. nih.govnih.govtandfonline.com Glycosylation is a complex post-translational modification that influences numerous cellular processes, and understanding how a glycoside derivative like Thiocolchicoside Tetraacetate perturbs these networks is crucial. nih.govacs.org A systems-level investigation would involve treating relevant cell lines (e.g., skeletal muscle cells, neuronal cells) with the compound and subsequently performing a battery of omics analyses.
This multi-omics approach would aim to:
Identify Perturbed Pathways: By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can identify entire signaling pathways and metabolic networks affected by the compound.
Uncover Biomarkers: Integrated data analysis may reveal novel biomarkers of the compound's efficacy or action, which could be invaluable for future preclinical and clinical development. nih.gov
Predict Off-Target Effects: A comprehensive systems view can help in the early identification of potential off-target interactions, providing a more complete understanding of the compound's biological profile.
Table 1: Illustrative Multi-Omics Data from a Hypothetical Study of this compound on a Neuronal Cell Line
| Omics Layer | Key Finding | Potential Implication |
| Transcriptomics | Upregulation of genes related to GABA receptor subunits | Suggests a potential modulation of GABAergic signaling, similar to the parent compound. |
| Proteomics | Altered expression of cytoskeletal proteins (e.g., tubulin isoforms) | Points towards an investigation of microtubule dynamics, a known target of the colchicine (B1669291) core structure. researchgate.net |
| Metabolomics | Changes in cellular energy metabolites (e.g., ATP, glucose) | Indicates an impact on cellular metabolism, possibly linked to its mechanism of action or cellular stress response. |
Development of Novel Preclinical Research Models and Organ-on-a-Chip Systems
Traditional 2D cell cultures and animal models often fail to fully recapitulate human physiology. Organ-on-a-chip (OoC) technology has emerged as a revolutionary tool, offering micro-engineered environments that mimic the architecture and function of human organs. wikipedia.orgoptics11life.com Developing OoC models for this compound research would represent a significant leap forward in preclinical testing. nih.gov
Potential OoC models for this compound include:
Muscle-on-a-Chip: Given the muscle relaxant properties of thiocolchicoside, a "muscle-on-a-chip" system could be used to study the effects of the tetraacetate derivative on muscle contraction, relaxation, and fatigue in a highly controlled, human-relevant system. nih.govnist.gov
Neuromuscular Junction-on-a-Chip: To investigate the compound's action on neuronal signaling to muscles, a more complex model incorporating both motor neurons and muscle cells could be developed. This would allow for detailed study of synaptic transmission and its modulation.
Liver-on-a-Chip: As the primary site of drug metabolism, a liver-on-a-chip model could be used to study the metabolic fate of this compound, identifying its metabolites and assessing potential hepatotoxicity with greater accuracy than animal models. wikipedia.org
These models allow for real-time monitoring of cellular behavior and function, providing dynamic data on the compound's pharmacokinetics and pharmacodynamics. nih.govecerm.org
Table 2: Hypothetical Research Applications for this compound using Organ-on-a-Chip (OoC) Technology
| OoC Model | Research Question | Parameter to Measure |
| Muscle-on-a-Chip | Does it reduce induced muscle spasms? | Contraction force, frequency, and duration. |
| Neuromuscular Junction-on-a-Chip | Does it affect neurotransmitter release or receptor binding? | Postsynaptic action potentials, calcium imaging. |
| Liver-on-a-Chip | How is the compound metabolized and does it show signs of toxicity? | Metabolite profiling, expression of liver enzymes (e.g., CYPs), cell viability. |
Exploration of Unconventional Biological Targets for Mechanistic Research
While the parent compound, thiocolchicoside, is known to act on GABA and glycine (B1666218) receptors, the tetraacetate derivative may possess a different or broader target profile. nih.govmdpi.com The colchicine scaffold itself is a well-known microtubule-destabilizing agent, a property that is central to its use in treating gout and its investigation in cancer research. nih.govplos.org
Future mechanistic research should explore whether this compound retains or modifies this activity. The acetylation of the glycoside moiety could significantly alter its binding affinity for tubulin or other proteins. Research in this area would involve:
Tubulin Polymerization Assays: To directly measure the compound's effect on microtubule formation in vitro. plos.org
Competitive Binding Studies: To determine if the compound binds to the colchicine binding site on tubulin or interacts with other known binding sites (e.g., taxane (B156437) or vinca (B1221190) sites). researchgate.net
Cellular Imaging: Using advanced microscopy to visualize the effects on the microtubule cytoskeleton in living cells, looking for disruptions in mitotic spindles or cellular architecture.
Target Deconvolution: Employing chemical proteomics approaches to identify novel binding partners and unconventional targets within the cell, potentially revealing mechanisms beyond muscle relaxation.
Recent studies on other colchicine derivatives have revealed novel activities, including the ability to overcome multidrug resistance in cancer cells, suggesting that minor structural modifications can lead to significantly different biological outcomes. nih.govfrontiersin.org
Advanced Methodologies for Investigating Compound-Environment Interactions
The stability, degradation, and interaction of this compound with its environment are critical aspects for its development. The acetyl groups on the sugar moiety may be susceptible to enzymatic cleavage (e.g., by esterases) in biological systems or in the environment. mdpi.com
Future research should employ advanced analytical techniques to study these interactions:
Stability Studies: Assessing the compound's stability under various conditions (e.g., different pH levels, in plasma, in simulated gastric fluid) to understand its degradation profile. The presence of acetyl groups on glycosides can influence their stability and biological activity. mdpi.com
Metabolite Identification: Using techniques like high-resolution mass spectrometry to identify the metabolites formed in vitro (e.g., in liver microsomes) and in vivo. This would clarify whether the compound acts in its intact form or as a pro-drug that is metabolized to thiocolchicoside or other active molecules.
Ecological Impact Assessment: Investigating the potential for environmental persistence and biotransformation. As glycosides are involved in plant-environment interactions, understanding the ecological fate of a synthetic glycoside is increasingly important. creative-proteomics.com
Synergistic Research with Other Academic Compounds in Preclinical Studies
Combination therapy is a cornerstone of modern medicine. Investigating the synergistic potential of this compound with other compounds could unlock new therapeutic strategies. The unique profile of this derivative might allow for beneficial interactions that are not observed with the parent compound.
Preclinical studies could explore synergies with:
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The combination of a muscle relaxant with an NSAID is a common strategy for treating musculoskeletal pain. mdpi.com Studies could assess whether the tetraacetate derivative offers a better efficacy or safety profile in such combinations.
Other Muscle Relaxants: Investigating combinations with other classes of muscle relaxants could reveal super-additive or synergistic effects, potentially allowing for lower doses and fewer side effects. nih.govnih.gov
Neuropathic Pain Modulators: For conditions where muscle spasms are associated with nerve pain, combining this compound with agents like gabapentinoids could be a promising avenue.
Polyphenolic Compounds: Natural compounds like certain polyphenols have been shown to impact muscle health and inflammation. mdpi.com Exploring synergies with such compounds could lead to novel formulations for muscle-related disorders.
These studies would require carefully designed in vitro and in vivo models to quantify the degree of synergy and elucidate the underlying mechanisms of interaction.
Q & A
Q. What are the optimized synthesis protocols for Thiocolchicoside Tetraacetate, and how is purity validated?
this compound is synthesized by acetylating the parent compound with acetic anhydride using pyridine as a catalyst. Reaction optimization involves controlling temperature (40–60°C), molar ratios (4:1 acetic anhydride to substrate), and reaction time (6–8 hours). Purity is validated via HPLC (C18 column, mobile phase: acetonitrile/water gradient) and NMR spectroscopy (δ 2.0–2.2 ppm for acetyl groups). Recrystallization in ethanol/water (70:30 v/v) yields >98% purity .
Q. Which analytical methods are validated for quantifying Thiocolchicolide Tetraacetate in pharmaceutical formulations?
Zero-order UV spectrophotometry at 259 nm in phosphate buffer (pH 7.0) provides cost-effective quantification (linear range: 0.1–6 µg/ml). For complex matrices like serum, reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) achieves a detection limit of 0.05 µg/ml. Validation parameters must adhere to ICH Q2(R1) guidelines, including inter-day precision (RSD <1.5%) and recovery (98–102%) .
Q. How do researchers assess this compound’s stability under varying storage conditions?
Accelerated stability studies are conducted at 40°C/75% RH over 6 months. Degradation products are monitored via high-resolution mass spectrometry (HRMS) and correlated with bioactivity loss. Hydrolytic stability is tested in buffers (pH 1–9), with degradation kinetics modeled using Arrhenius equations to predict shelf life .
Advanced Research Questions
Q. What experimental designs resolve discrepancies between in vitro cytotoxicity and in vivo efficacy of Thiocolchicolide Tetraacetate?
Contradictions may stem from poor bioavailability or metabolic activation. Use physiologically-based pharmacokinetic (PBPK) modeling to simulate tissue distribution. Validate with paired in vitro (3D tumor spheroids) and in vivo (PDX mouse models) studies. Metabolite identification via HRMS and cytochrome P450 inhibition assays clarifies activation pathways .
Q. What mechanistic approaches elucidate Thiocolchicolide Tetraacetate’s antiviral activity?
Employ CRISPR-Cas9 knockout libraries to identify host factors critical for antiviral effects. Viral entry inhibition is tested via pseudotyped particle assays, while RNA-seq of treated cells reveals modulated immune pathways (e.g., IFN-γ). Cryo-EM studies visualize compound binding to viral proteases .
Q. How can targeted delivery systems improve Thiocolchicolide Tetraacetate’s therapeutic index in oncology?
Design pH-sensitive polymeric nanoparticles (e.g., PLGA-PEG) functionalized with anti-EGFR antibodies. Assess targeting efficiency via flow cytometry (competitive binding with cetuximab) and in vivo near-infrared imaging. Tumor penetration is quantified using MALDI mass spectrometry imaging (MALDI-MSI) in xenograft sections .
Q. What strategies validate Thiocolchicolide Tetraacetate’s immunomodulatory effects in autoimmune disease models?
Use transgenic murine models (e.g., IL-17A reporter mice) to track Th17 cell differentiation. Flow cytometry analyzes Treg/Th17 ratios in splenocytes, while Luminex assays measure cytokine secretion (IL-6, TGF-β). Synergy with checkpoint inhibitors (e.g., anti-PD-1) is tested in combinatorial dosing regimens .
Q. How are computational methods applied to design Thiocolchicolide Tetraacetate analogs with enhanced potency?
Perform molecular docking (AutoDock Vina) against crystallographic targets (e.g., tubulin β-III isoform). QSAR models trained on IC₅₀ data from NCI-60 cell lines optimize substituent electronegativity and steric bulk. Synthetic feasibility is prioritized using retrosynthetic AI (e.g., Chematica) .
Q. What biomarkers predict patient response to Thiocolchicolide Tetraacetate in clinical trials?
Prospectively validate circulating tumor DNA (ctDNA) markers (e.g., KRAS mutations) via ddPCR in Phase Ib trials. Correlate baseline proteomic profiles (Olink panels) with objective response rates (RECIST 1.1). Pharmacogenomic analysis identifies HLA alleles linked to adverse events .
Q. How do researchers evaluate Thiocolchicolide Tetraacetate’s potential in biocatalysis?
Screen for glycosyltransferase inhibition using enzyme-coupled assays (NADH depletion at 340 nm). Molecular dynamics simulations (GROMACS) analyze binding stability to carbohydrate-active enzymes. Immobilize the compound on silica supports to test reusability in flow reactors .
Methodological Considerations
- Data Contradiction Analysis : Use Bland-Altman plots for analytical method comparisons and Bayesian hierarchical models to reconcile preclinical/clinical efficacy data .
- Toxicity Mitigation : Apply structure-toxicity relationship (STR) models to prioritize analogs with reduced hERG channel binding (patch-clamp IC₅₀ >10 µM) .
- Regulatory Compliance : Align synthetic protocols with USP <823> for impurities and ICH M7 for mutagenicity risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
